molecular formula C19H24ClN3O4 B2734322 1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034292-00-5

1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2734322
CAS No.: 2034292-00-5
M. Wt: 393.87
InChI Key: LSLKPJSNCIUXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a hybrid architecture, incorporating an imidazolidine-2,4-dione (hydantoin) core linked to a piperidine ring and a 2-methoxyethyl side chain. The hydantoin moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Compounds containing this structure have been extensively investigated for their central nervous system (CNS) activity, particularly as anticonvulsant agents . Recent studies on novel hybrid derivatives combining the imidazolidine-2,4-dione core with other pharmacophores, such as morpholine, have demonstrated significant broad-spectrum anticonvulsant activity in preclinical models, sometimes exceeding the efficacy of reference drugs like phenytoin . The piperidine ring is a common feature in many bioactive molecules and pharmaceuticals, contributing to favorable pharmacokinetic properties and target engagement. The specific structure of this compound, including the 4-chlorophenyl group, suggests potential for targeted research applications. It is intended for use as a key intermediate or investigative tool in drug discovery programs, specifically for the development of therapies for neurological disorders, and for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4/c1-27-11-10-22-18(25)13-23(19(22)26)16-6-8-21(9-7-16)17(24)12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLKPJSNCIUXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic molecule that integrates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly due to the presence of the piperidine and imidazolidine rings, which are known for their diverse therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O3C_{22}H_{26}ClN_{3}O_{3}. The presence of the 4-chlorophenyl acetyl group and the methoxyethyl side chain enhances its lipophilicity and potential interaction with biological targets. The imidazolidine ring contributes to its reactivity and possible enzyme inhibition capabilities.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antibacterial Activity : Compounds containing piperidine and imidazolidine moieties have shown effectiveness against various bacterial strains.
  • Antitumor Activity : The imidazolidine derivatives are often evaluated for their anticancer properties.
  • Enzyme Inhibition : Many derivatives display inhibition against key enzymes such as acetylcholinesterase (AChE) and urease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against Gram-positive bacteria
AntitumorExhibits cytotoxic effects on cancer cell lines
Enzyme InhibitionStrong inhibition of AChE and urease

While specific mechanisms for the compound are not well-documented, similar compounds suggest several potential pathways:

  • Enzyme Binding : The piperidine moiety may facilitate binding to active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts.
  • Cellular Uptake : The lipophilic nature due to methoxyethyl substitution may enhance cellular permeability, allowing for better bioavailability and efficacy.

Case Studies

  • Antibacterial Evaluation : A study synthesized derivatives similar to the compound and evaluated their antibacterial properties against Salmonella typhi and Bacillus subtilis. Results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values demonstrating their potency .
  • Antitumor Activity Assessment : Another research focused on imidazolidine derivatives showed promising results in vitro against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues of Piperidine Derivatives

The following table summarizes key structural and functional differences between the target compound and related piperidine-based molecules:

Compound Name Substituents on Piperidine Ring Key Functional Groups Molecular Weight Reported Biological Activity Source
Target Compound 1-(2-(4-Chlorophenyl)acetyl), 4-(imidazolidinedione) 2-methoxyethyl, 4-chlorophenyl ~451.9* Not explicitly stated (structural focus)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 2,6-bis(4-methoxyphenyl), 3-ethyl Acetyl, methoxyphenyl 436.5 Antimicrobial, anti-inflammatory
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one 2,6-bis(trimethoxyphenyl), 3-methyl Chloroacetyl 531.9 Antimalarial, antiviral
5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1-(4-chlorophenylsulfonyl), 2-pyrrolidinyl Oxadiazole, trifluoromethylphenyl 501.9 Enzyme inhibition (unspecified)
BG15969 (3-(2-methoxyethyl)-1-{1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}imidazolidine-2,4-dione) 1-(3-phenylpropenoyl), 4-(imidazolidinedione) 2-methoxyethyl, phenylpropenoyl 371.4 Not explicitly stated (structural focus)

*Estimated based on formula C₂₂H₂₅ClN₄O₄.

Substituent Effects on Pharmacological Properties

  • Chlorophenyl vs.
  • Chloroacetyl vs.
  • Imidazolidinedione vs. Oxadiazole : The imidazolidine-2,4-dione moiety in the target compound and BG15969 may confer rigidity and hydrogen-bonding capacity, contrasting with the oxadiazole ring in , which is often associated with metabolic stability and π-π stacking interactions.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2-methoxyethyl group in the target compound and BG15969 likely reduces logP values compared to compounds with purely aromatic substituents (e.g., ), improving aqueous solubility.
  • Metabolic Stability : Chlorine atoms (target compound, ) may slow oxidative metabolism by cytochrome P450 enzymes compared to methoxy or methyl groups .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : Piperidine derivatives with aryl substituents at the 2 and 6 positions (e.g., ) exhibit enhanced antimalarial activity, whereas substitutions at the 1 and 4 positions (e.g., target compound, BG15969) may prioritize central nervous system (CNS) penetration due to balanced lipophilicity .
  • Crystallographic Insights : Studies in and highlight the role of substituent orientation in crystal packing, which may correlate with bioavailability. For instance, the planar 4-chlorophenyl group in the target compound could facilitate π-stacking in solid-state formulations.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

A multi-step approach is advised, starting with piperidine ring functionalization followed by sequential coupling of the 4-chlorophenylacetyl and 2-methoxyethyl moieties. Evidence from analogous piperidine derivatives (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) suggests using polar aprotic solvents (e.g., dichloromethane) under basic conditions (NaOH) to enhance reaction yields . Purity (>99%) can be achieved via silica gel chromatography, with rigorous washing steps (e.g., saturated NaHCO₃ and brine) to remove unreacted intermediates . Safety protocols (P101–P285) must be followed due to potential toxicity (H300–H313) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

X-ray diffraction (XRD) is essential for confirming the piperidine and imidazolidine-dione conformations, as demonstrated in crystallographic studies of related piperidin-4-ones . Complement with:

  • NMR : Assign proton environments (e.g., piperidinyl H-4 vs. imidazolidine H-3) using ¹H/¹³C 2D experiments.
  • IR : Verify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .
  • HRMS : Confirm molecular formula (e.g., using ESI-TOF with <5 ppm error) .

Q. How should researchers approach preliminary toxicological assessments?

Follow OECD guidelines for acute oral toxicity (Test No. 423) and skin irritation (Test No. 404). Prioritize in vitro assays (e.g., Ames test for mutagenicity) before rodent models. Reference safety data from structurally similar compounds, such as 3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one, which highlight risks of hepatotoxicity (H373) and acute oral toxicity (H300) .

Advanced Research Questions

Q. What computational methods resolve contradictions in reaction pathway predictions?

Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with reaction path searches to identify energetically favorable intermediates. ICReDD’s methodology combines these approaches to narrow experimental conditions and validate mechanisms (e.g., nucleophilic acyl substitution vs. SN2 pathways) . For example, compare activation energies of piperidine acetylation steps using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How can statistical design of experiments (DoE) resolve contradictory activity data?

Apply factorial design (e.g., 2³ full factorial) to test variables like solvent polarity, temperature, and catalyst loading. For bioactivity studies, use response surface methodology (RSM) to model dose-response relationships. Case studies in imidazolidine-dione derivatives suggest pH (4.6–6.8) and mobile phase composition (methanol/buffer) significantly impact HPLC purity results .

Q. What strategies elucidate structure-activity relationships (SAR) for target binding?

  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), focusing on hydrogen bonds between the imidazolidine-dione core and catalytic lysine residues .
  • In vitro assays : Compare IC₅₀ values against piperidine-modified analogs to assess the 2-methoxyethyl group’s role in solubility and membrane permeability .
  • Crystallographic overlay : Align XRD structures with co-crystallized ligands (e.g., PDB 3YY) to identify steric clashes or favorable π-π stacking .

Q. How can metabolic stability be improved without compromising target affinity?

Introduce deuterium at labile positions (e.g., methoxyethyl CH₂ groups) to slow CYP450-mediated oxidation. Parallel artificial membrane permeability assays (PAMPA) can screen for intestinal absorption, while liver microsomal stability assays (e.g., human S9 fractions) quantify metabolic half-life improvements .

Q. What methodologies address polypharmacology risks in lead optimization?

Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target kinase inhibition. For phenotypic screening, apply high-content imaging in primary cell models (e.g., cardiomyocytes for cardiotoxicity) . Cross-validate with transcriptomics (RNA-seq) to detect pathway-level perturbations .

Methodological Resources

  • Synthetic Protocols : Optimized acetylation and purification steps .
  • Analytical Workflows : XRD, NMR, and HRMS parameters .
  • Computational Tools : DFT/RSM integration .
  • Biological Assays : OECD-compliant toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.